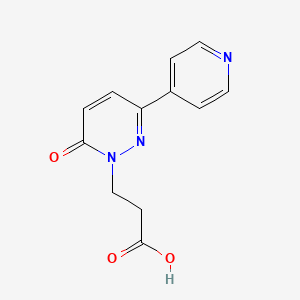

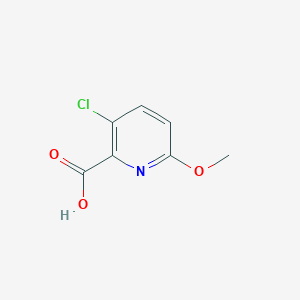

![molecular formula C15H20N4O2 B1425031 tert-butyl [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate CAS No. 1283108-06-4](/img/structure/B1425031.png)

tert-butyl [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate

Overview

Description

The compound is a derivative of 1,2,4-triazole, which is a five-membered heterocycle containing two nitrogen atoms in adjacent positions . Pyrazole derivatives have attracted more attention due to their wide range of physiological and pharmacological activities .

Synthesis Analysis

In a related compound, an efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was reported. This was achieved by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .

Chemical Reactions Analysis

Palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) has been investigated .

Scientific Research Applications

-

Synthesis of N-Boc-protected anilines

- Field : Organic Chemistry

- Application : “tert-Butyl carbamate” was used in palladium-catalyzed synthesis of N-Boc-protected anilines .

- Method : The exact method is not specified, but it involves the use of palladium as a catalyst .

- Results : The results or outcomes of this application are not provided in the source .

-

Synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine

- Field : Organic Chemistry

- Application : An efficient one-pot two-step synthesis of 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was reported .

- Method : The synthesis was achieved by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .

- Results : The synthesis resulted in good yield .

-

Synthesis of anti-depressant molecules

- Field : Medicinal Chemistry

- Application : The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry .

- Method : The synthesis involves different transition metals, including iron, nickel, ruthenium, and others, serving as catalysts .

- Results : The results or outcomes of this application are not provided in the source .

-

Use in OLEDs

- Field : Material Science

- Application : 1,2,4-triazole-based compounds have been used in blue phosphorescent OLEDs (PhOLEDs) to serve as an efficient electron-transporting and hole-blocking layer .

- Method : The exact method is not specified, but it involves the use of the compound as a layer in the construction of OLEDs .

- Results : The use of the compound results in efficient electron-transporting and hole-blocking in OLEDs .

-

Synthesis of Tetrasubstituted Pyrroles

- Field : Organic Chemistry

- Application : “tert-Butyl carbamate” was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

- Method : The exact method is not specified, but it involves the use of “tert-Butyl carbamate” in the synthesis process .

- Results : The results or outcomes of this application are not provided in the source .

-

Use in Blue Phosphorescent OLEDs

- Field : Material Science

- Application : 1,2,4-triazole-based compounds have been used in blue phosphorescent OLEDs (PhOLEDs) to serve as an efficient electron-transporting and hole-blocking layer .

- Method : The exact method is not specified, but it involves the use of the compound as a layer in the construction of OLEDs .

- Results : The use of the compound results in efficient electron-transporting and hole-blocking in OLEDs .

-

Synthesis of Coordination Polymers

- Field : Inorganic Chemistry

- Application : Three new coordination polymers based on bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane were synthesized . These polymers have shown multiresponsive luminescent sensitive detection for antibiotics and pesticides, and antitumor activities .

- Method : The exact method is not specified, but it involves the use of bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane and varied metal salts under solvothermal conditions .

- Results : The synthesized coordination polymers demonstrated high sensibility and low detection limit in the recognition of antibiotics and pesticide identification . One of the polymers also demonstrated good anti-tumor activity toward the tested glioma cells .

-

Synthesis of N-Heterocyclic Amines

- Field : Organic Chemistry

- Application : An efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was reported . This compound is a key synthetic intermediate of other valuable pyrazole derivatives .

- Method : The synthesis was achieved by a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .

- Results : The synthesis resulted in good yield .

properties

IUPAC Name |

tert-butyl N-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2/c1-11-17-18-13(10-16-14(20)21-15(2,3)4)19(11)12-8-6-5-7-9-12/h5-9H,10H2,1-4H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCSBHXTZXQRBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C2=CC=CC=C2)CNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl [(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-[(3-Methoxyphenyl)methyl]piperidin-4-yl]methanol](/img/structure/B1424949.png)

![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyridine-2-carbohydrazide](/img/structure/B1424951.png)

![1-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-3-yl}-1H-pyrazole](/img/structure/B1424955.png)

![5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid](/img/structure/B1424961.png)

![4-[(5-Chloropyridin-2-yl)oxy]benzoic acid](/img/structure/B1424968.png)

![[3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1424969.png)